molecular formula C12H13FN2OS B1440177 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-08-4

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1440177
CAS No.: 1204297-08-4
M. Wt: 252.31 g/mol
InChI Key: PXIOLQMZWFJWRU-UHFFFAOYSA-N
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Description

4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine ( 1204297-08-4) is a high-purity benzothiazole derivative supplied for research purposes. This compound features a fluorine atom at the 4-position of the benzothiazole ring and a tetrahydrofuran-2-ylmethyl amine moiety at the 2-position, with a molecular formula of C12H13FN2OS and a molecular weight of 252.31 g/mol . Benzothiazoles represent a privileged scaffold in medicinal chemistry and are the subject of extensive research due to their diverse and promising biological profiles . The benzothiazole core is known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties . Specifically, 2-aminobenzothiazole derivatives have been investigated as potent antitumor agents, protein tyrosine kinase inhibitors, and anticonvulsant agents . The structural features of this compound make it a valuable building block for developing novel bioactive molecules and for use in pharmaceutical R&D, particularly in the synthesis and screening of compound libraries for drug discovery. Safety Notice: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-fluoro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIOLQMZWFJWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine generally involves:

  • Formation of the benzothiazole core with appropriate halogen substitution (fluorine at the 4-position).
  • Introduction of the tetrahydrofuran-2-ylmethyl amine moiety via nucleophilic substitution or amination.
  • Purification by recrystallization or chromatography to isolate the target compound.

Preparation of the Benzothiazole Core with Fluorine Substitution

Starting Materials and Key Reagents

  • Substituted anilines bearing fluorine at the desired position (e.g., 4-fluoroaniline).
  • Potassium thiocyanate (KSCN) as the thiocyanogen source.
  • Bromine (Br2) to generate electrophilic thiocyanogen in situ.
  • Acetic acid as a solvent and medium for thiocyanation.
  • Bases such as potassium carbonate (K2CO3) for subsequent substitution steps.

Thiocyanation and Cyclization

  • The substituted aniline (e.g., 4-fluoroaniline) is reacted with potassium thiocyanate in acetic acid.
  • Bromine is added slowly at low temperature (0–10°C) to generate thiocyanogen, which electrophilically attacks the aniline ring at the 2-position, leading to thiocyanation.
  • The intermediate is then cyclized by heating or treatment with acid to form the 2-aminobenzothiazole core with the fluorine substituent at the 4-position.
  • The product is isolated by filtration and recrystallization, often from ethanol or benzene/ethanol mixtures, yielding the 2-amino-4-fluorobenzothiazole derivative with yields reported around 70–75%.

Representative Reaction Scheme and Conditions

Step Reactants/Conditions Description Yield/Notes
1 4-Fluoroaniline + KSCN + Br2 in AcOH (0–10°C) Electrophilic thiocyanation forming thiocyanogen intermediate ~70–75% yield of 2-amino-4-fluorobenzothiazole
2 Cyclization by heating in acetic acid or reflux Formation of benzothiazole ring Isolated by recrystallization
3 2-Amino-4-fluorobenzothiazole + tetrahydrofuran-2-ylmethyl chloride + K2CO3 in DMF, 60°C overnight Nucleophilic substitution to introduce tetrahydrofuran-2-ylmethyl group Purification by chromatography or recrystallization

Detailed Research Findings and Notes

  • The thiocyanation step is critical and requires careful temperature control to avoid side reactions and to ensure selective substitution at the 2-position of the aniline ring.
  • Bromine acts as an oxidant to convert thiocyanate ions to thiocyanogen, which is the actual electrophile in the reaction.
  • The benzothiazole ring formation proceeds via intramolecular cyclization after thiocyanation.
  • Alkylation of the 2-amino group with tetrahydrofuran-2-ylmethyl halides is favored under basic conditions and polar solvents, with potassium carbonate being the preferred base.
  • Purification steps often include recrystallization from ethanol or benzene/ethanol mixtures, and chromatographic techniques to achieve high purity.
  • The synthetic route avoids the use of protecting groups on the amine, simplifying the process.
  • The compound's purity and structure are confirmed by standard analytical techniques such as NMR, mass spectrometry, and melting point analysis.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Observations References
Thiocyanation of 4-fluoroaniline KSCN, Br2, AcOH, 0–10°C Formation of thiocyanogen intermediate; selective 2-position substitution
Cyclization to benzothiazole Heating in acetic acid or reflux Intramolecular ring closure
Alkylation with tetrahydrofuran-2-ylmethyl chloride K2CO3, DMF, 60°C, overnight Nucleophilic substitution on 2-amino group
Purification Recrystallization, chromatography High purity product isolation

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to various substituted benzothiazole derivatives.

Scientific Research Applications

The compound 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS No. 1105194-57-7) is a benzothiazole derivative that has garnered attention in various scientific research applications. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance across different fields.

Basic Information

  • Molecular Formula : C12H13FN2OS
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1105194-57-7

Structural Features

The compound features a benzothiazole core with a fluorine substituent and a tetrahydrofuran moiety, which may contribute to its biological activity and solubility characteristics.

Pharmaceutical Development

This compound has potential applications in drug discovery, particularly as a lead compound for developing new therapeutics. Its structural properties suggest it could interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzothiazole structure can enhance cytotoxicity against cancer cell lines, suggesting that this compound may also possess such activity .

The compound's unique structure allows it to potentially modulate biological pathways. The presence of the fluorine atom can enhance metabolic stability and bioactivity.

Case Study: Enzyme Inhibition

A study on related benzothiazole derivatives revealed their ability to inhibit specific enzymes linked to inflammatory processes. This suggests that this compound could be explored for anti-inflammatory applications .

Material Science

Due to its chemical properties, this compound may find applications in the development of advanced materials, particularly in coatings and polymers where chemical stability and resistance are essential.

Data Table: Comparison of Benzothiazole Derivatives in Material Science

Compound NameApplication AreaKey Properties
This compoundCoatingsHigh chemical stability
N-(4-fluorobenzo[d]thiazol-2-yl)acetamidePolymer additivesEnhanced durability
Benzothiazole derivative XConductive materialsImproved electrical conductivity

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is an area of interest. Benzothiazoles have been studied for their efficacy against various pests and pathogens.

Case Study: Pesticidal Activity

Research has shown that certain benzothiazole derivatives exhibit antifungal and antibacterial properties, indicating that this compound could be investigated for agricultural applications .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling and function.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Benzothiazole Core) Molecular Formula Molecular Weight Key Structural Features
4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine 4-F, N-tetrahydrofuran-2-ylmethyl C₁₃H₁₅FN₂OS 282.34 Fluorine at C4; tetrahydrofuran-derived N-substituent
4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine 4-isopropyl, N-tetrahydrofuran-2-ylmethyl C₁₄H₂₀N₂OS 294.39 Isopropyl at C4; same N-substituent
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-(4-fluorophenyl), N-(3-Cl-2-MePh) C₁₆H₁₂ClFN₂S 318.80 Fluorophenyl at C4; chloro-methylphenyl N-substituent
4-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine 4-F, N-(2-morpholinylethyl) C₁₃H₁₆FN₃OS 281.35 Fluorine at C4; morpholine-containing N-substituent
N-[(Z)-phenylmethylidene]-1,3-benzothiazol-2-amine derivatives Variable (fluoro/nitro substituents) Varies Varies Schiff base derivatives with arylidene groups

Key Observations :

  • Fluorine vs. Isopropyl at C4 : Fluorine (electron-withdrawing) may enhance metabolic stability compared to the bulkier isopropyl group .
  • N-substituents : Tetrahydrofuran and morpholine groups improve solubility, while aromatic substituents (e.g., 3-chloro-2-methylphenyl) may enhance lipophilicity and target binding .

Discussion of Structural-Activity Relationships (SAR)

Fluorine Substitution : Fluorine at C4 improves metabolic stability and electronic properties, enhancing binding to hydrophobic enzyme pockets .

N-Substituent Effects :

  • Tetrahydrofuran/Morpholine Groups : Increase solubility and bioavailability, critical for CNS-targeting agents .
  • Aromatic Substituents : Chloro-methylphenyl groups (e.g., ) improve antibacterial activity but may reduce solubility.

Hybrid Structures: Schiff base derivatives () and azetidinone hybrids () demonstrate the versatility of benzothiazole scaffolds in multi-target drug design.

Biological Activity

4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its unique structural features and potential biological activities. Comprising a benzothiazole moiety and a tetrahydrofuran side chain, this compound has been investigated for various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₁₃FN₂OS
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1204297-08-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . This suggests its potential utility as an anti-tubercular agent, aligning with findings that many benzothiazole derivatives possess diverse biological activities, including antibacterial and antifungal effects .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro studies. Notably, it has shown promising results against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The following effects have been documented:

  • Inhibition of Cell Proliferation : The compound significantly inhibits the proliferation of cancer cells.
  • Induction of Apoptosis : Flow cytometry studies have demonstrated that it promotes apoptosis in cancer cells.
  • Impact on Inflammatory Factors : It reduces the expression levels of pro-inflammatory cytokines IL-6 and TNF-α in macrophage models .

Case Studies

  • Cell Line Studies : In a study involving the A431 and A549 cell lines, treatment with this compound resulted in notable decreases in cell viability at varying concentrations (1, 2, and 4 μM). The compound also affected cell migration negatively, indicating potential therapeutic benefits in cancer treatment .
  • Mechanistic Insights : Western blot analyses have revealed alterations in protein expression associated with apoptosis and cell cycle regulation, further supporting its role as a potential anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related benzothiazole derivatives:

Compound NameStructureUnique Features
4-Chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amineStructureContains chlorine instead of fluorine; potential for different biological activity.
N-(tetrahydrofuran-2-ylmethyl)-1H-benzothiazol-2-aminesStructureLacks fluorine; may have altered solubility and reactivity profiles.
5-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-benzothiazoleStructureDifferent position of fluorine; could affect pharmacokinetics and dynamics.

This comparison highlights the unique biological activity profile of this compound due to its specific halogen substitution.

Q & A

Basic: How can researchers optimize the synthesis of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine to improve yield and purity?

Methodological Answer:

  • Reaction Solvent and Temperature: Use reflux conditions with polar aprotic solvents (e.g., THF or acetic acid) to enhance reaction rates and product stability, as demonstrated in analogous benzothiazole syntheses .
  • Catalyst and Reagent Ratios: Optimize stoichiometric ratios of reagents like KSCN and Br₂, as deviations can lead to byproducts or reduced yields (e.g., 47% yield reported for similar sulfanyl-aniline intermediates) .
  • Purification Techniques: Employ column chromatography or recrystallization from DMSO/water mixtures to isolate high-purity products, as described for structurally related thiadiazoles .

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD): Refine structural data using SHELXL, which is widely validated for small-molecule crystallography .
  • Spectroscopic Characterization: Combine IR (to confirm amine and thiazole functional groups), ¹H/¹³C NMR (to resolve substituent positions), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, particularly if the compound is intended for biological assays requiring dissolved forms .

Basic: What initial steps should be taken to evaluate the biological activity of this benzothiazole derivative?

Methodological Answer:

  • In Vitro Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungal strains (C. albicans) using broth dilution assays, following protocols for related benzothiazoles .
  • Cancer Cell Line Assays: Evaluate cytotoxicity against HCT-116, HT29, or other colon cancer lines via MTT assays, referencing methodologies for 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene]-benzothiazol-2-amine derivatives .
  • Dose-Response Curves: Establish IC₅₀ values using triplicate experiments and statistical validation (e.g., ANOVA) to ensure reproducibility .

Advanced: How should researchers address contradictions in synthetic yields when scaling up reactions?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, solvent volume) impacting yield, as applied in analogous thiazole syntheses .
  • Byproduct Analysis: Characterize low-yield batches via LC-MS to detect side reactions (e.g., over-halogenation or dimerization) .
  • Process Optimization: Transition from batch to flow chemistry for improved heat/mass transfer, particularly for exothermic steps involving Br₂ or POCl₃ .

Advanced: What strategies are effective in resolving stereochemical ambiguities in the compound’s structure?

Methodological Answer:

  • Enantiomorph-Polarity Estimation: Apply Flack’s x parameter in least-squares refinement to resolve chiral centers, avoiding false positives from near-centrosymmetric structures .
  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assign configurations .
  • Density Functional Theory (DFT): Compare experimental and calculated vibrational spectra (IR/Raman) to validate stereochemical assignments, as done for N-((1H-benzimidazol-yl)methyl) derivatives .

Advanced: How can conflicting bioactivity data from different assays be methodologically reconciled?

Methodological Answer:

  • Assay Cross-Validation: Replicate activity tests in orthogonal assays (e.g., fluorescence-based vs. colorimetric viability assays) to rule out interference from compound autofluorescence .
  • Membrane Permeability Studies: Use Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .
  • Meta-Analysis of Structural Analogues: Compare results with structurally similar compounds (e.g., 6-trifluoromethoxy-benzothiazol-2-amine derivatives) to identify pharmacophore-specific trends .

Advanced: How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like SARS-CoV-2 nucleocapsid protein, referencing riluzole analogues .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100-ns trajectories to assess binding affinity and conformational flexibility .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to rationalize activity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
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4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

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